molecular formula C8H9ClF2N2O2 B1644845 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1005584-35-9

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B1644845
CAS No.: 1005584-35-9
M. Wt: 238.62 g/mol
InChI Key: SMNCRCZGFVBMJT-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a chemical compound belonging to the class of pyrazoles This compound is characterized by the presence of a chloro, difluoromethyl, and methyl substituent on the pyrazole ring, along with a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The chloro, difluoromethyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while difluoromethylation can be carried out using difluoromethylating agents such as difluoromethyl iodide.

    Attachment of the Propanoic Acid Group: The propanoic acid group is introduced through esterification followed by hydrolysis or direct carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is unique due to its specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. Its difluoromethyl group, in particular, contributes to its stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNCRCZGFVBMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
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2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 5
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 6
2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid

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